molecular formula C15H24N6O4 B13118904 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate

Cat. No.: B13118904
M. Wt: 352.39 g/mol
InChI Key: OKUHBUGXDSIJIM-SNVBAGLBSA-N
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Description

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, particularly in the structure and function of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate typically involves multi-step organic reactions. The initial step may involve the protection of functional groups to prevent unwanted reactions. Subsequent steps include the formation of the purine ring system, followed by the introduction of the methoxyethyl and ethylamino groups. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of each step.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes, particularly those involving nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with comparable properties.

    2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(methylamino)-3-methylbutanoate: A closely related compound with a different amino group.

Uniqueness

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C15H24N6O4

Molecular Weight

352.39 g/mol

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate

InChI

InChI=1S/C15H24N6O4/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22)/t10-/m1/s1

InChI Key

OKUHBUGXDSIJIM-SNVBAGLBSA-N

Isomeric SMILES

CCN[C@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N

Canonical SMILES

CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

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